

# PQR620: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: PQR620

Cat. No.: B8181751

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An In-depth Overview of the Chemical Structure, Properties, and Experimental Evaluation of the Potent and Selective mTORC1/2 Inhibitor **PQR620**.

## Introduction

**PQR620** is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor that selectively targets the mechanistic target of rapamycin (mTOR) kinase, a pivotal regulator of cell growth, proliferation, and survival.[1][2][3] As a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), **PQR620** offers a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway compared to earlier generations of mTOR inhibitors.[2][4] This technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies for the evaluation of **PQR620**, intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Identity

**PQR620**, with the formal name 5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-yl]-4-(difluoromethyl)-2-pyridinamine, was rationally designed as a derivative of bimiralisib (PQR309).[5] The key structural modifications, including the substitution of a trifluoromethyl group with a difluoromethyl group and the replacement of morpholino groups with oxo-azabicyclo moieties, led to a significant increase in selectivity and potency for mTOR over phosphoinositide 3-kinases (PI3Ks).[2]

| Identifier        | Value   |
|-------------------|---|
| IUPAC Name        | 5-[4,6-bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine |
| CAS Number        | 1927857-56-4[5]   |
| Molecular Formula | C <sub>21</sub> H <sub>25</sub> F <sub>2</sub> N <sub>7</sub> O <sub>2</sub> [5]                        |
| Molecular Weight  | 445.47 g/mol  |
| SMILES            | <chem>C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6</chem>                                 |

## Physicochemical and Pharmacokinetic Properties

**PQR620** exhibits favorable physicochemical and pharmacokinetic profiles, contributing to its potential as a therapeutic agent. It is characterized by good oral bioavailability and the ability to penetrate the blood-brain barrier.[1][6]

Table 1: Physicochemical Properties of **PQR620**

| Property           | Value     | Reference |
|--------------------|-----------|-----------|
| logD (pH 7.4)      | 3.47      | [2]       |
| clogP              | 3.06      | [2]       |
| Solubility in DMSO | 6.4 mg/mL | [7][8]    |
| CNS MPO Score      | 3.8       | [2]       |

Table 2: Pharmacokinetic Parameters of **PQR620** in Mice (50 mg/kg, oral administration)

| Parameter           | Plasma      | Brain       | Reference |
|---------------------|-------------|-------------|-----------|
| C <sub>max</sub>    | 4.8 µg/mL   | 7.7 µg/mL   | [9][10]   |
| T <sub>max</sub>    | 30 minutes  | 30 minutes  | [9][10]   |
| t <sub>1/2</sub>    | ~5 hours    | ~5 hours    | [9][10]   |
| AUC <sub>0-tz</sub> | 20.5 µgh/mL | 30.6 µgh/mL | [9][10]   |

## Pharmacological Properties and Mechanism of Action

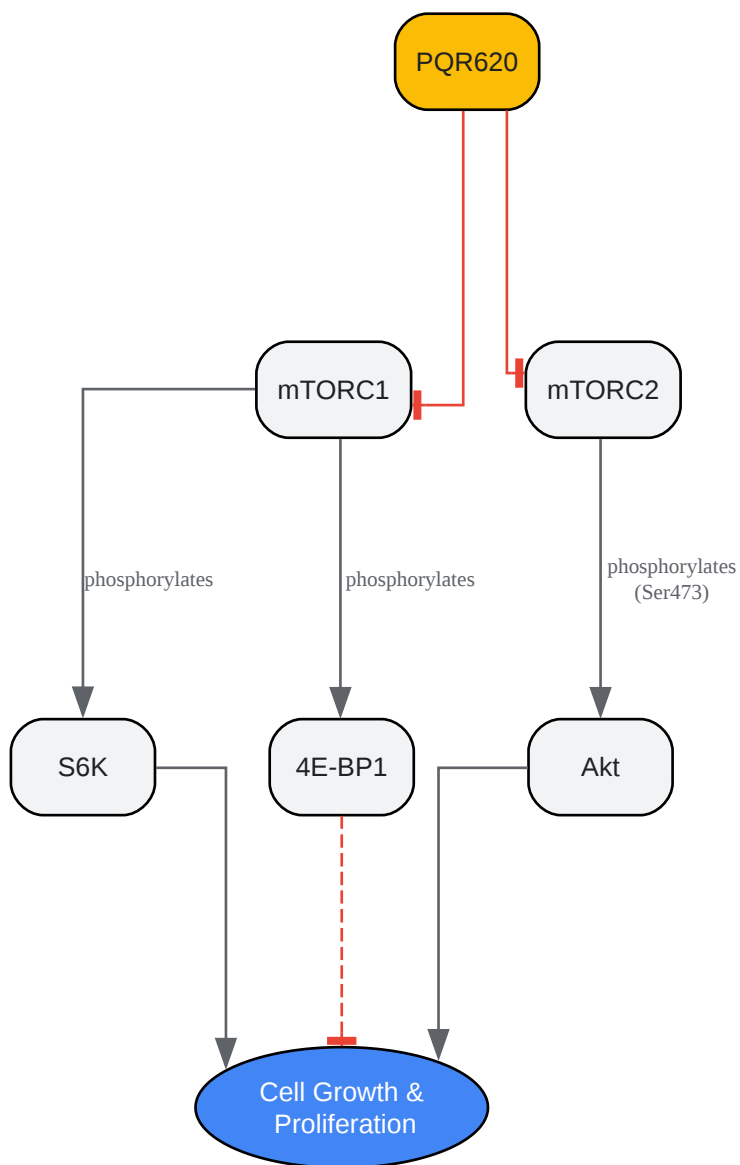
**PQR620** is a potent and highly selective ATP-competitive inhibitor of mTOR, demonstrating over 1000-fold selectivity for mTOR over PI3Kα in enzymatic binding assays.[6] It effectively inhibits both mTORC1 and mTORC2, leading to the downstream suppression of key signaling proteins involved in cell growth and proliferation.

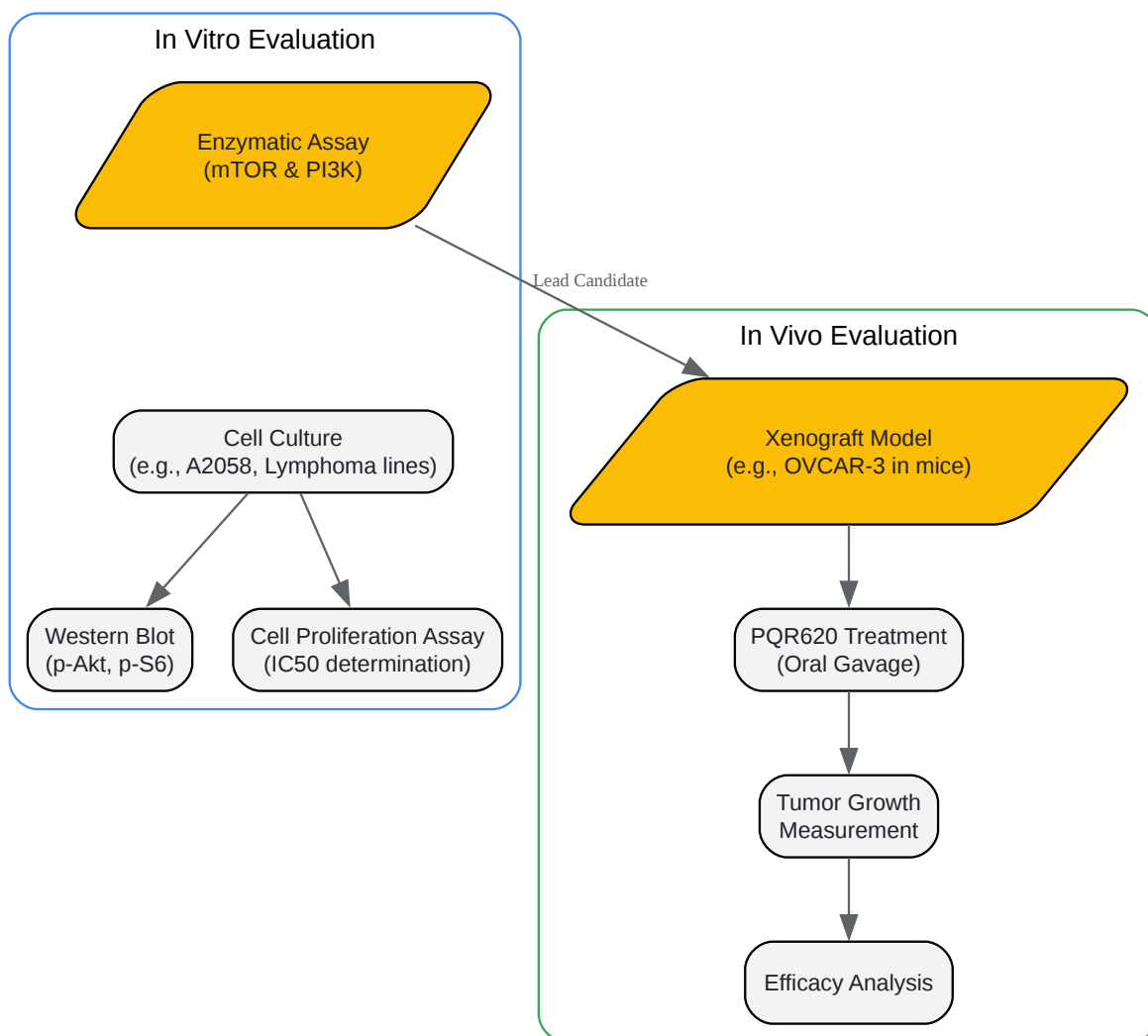
Table 3: In Vitro Potency and Cellular Activity of **PQR620**

| Target/Assay                 | IC <sub>50</sub> / K <sub>i</sub> | Cell Line              | Reference |
|------------------------------|-----------------------------------|------------------------|-----------|
| mTOR (enzymatic binding)     | K <sub>i</sub> = 10.8 nM          | -                      | [2]       |
| PI3Kα (enzymatic binding)    | K <sub>i</sub> = 4.2 µM           | -                      |           |
| p-Akt (Ser473) inhibition    | 0.2 µM                            | A2058 melanoma         | [6][7][8] |
| p-S6 (Ser235/236) inhibition | 0.1 µM                            | A2058 melanoma         | [6][7][8] |
| Cell Proliferation (median)  | 250 nM                            | 44 lymphoma cell lines | [7]       |

The mechanism of action of **PQR620** involves the direct inhibition of mTOR kinase activity within both mTORC1 and mTORC2 complexes. This leads to reduced phosphorylation of

downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) by mTORC1, and protein kinase B (Akt) at serine 473 by mTORC2.





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